

# 3-Butoxyphenol CAS number and molecular structure

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## Compound of Interest

Compound Name: 3-Butoxyphenol

Cat. No.: B099933

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## Technical Guide: 3-Butoxyphenol

Audience: Researchers, scientists, and drug development professionals.

### Executive Summary

This document provides a comprehensive technical overview of **3-butoxyphenol** (CAS No: 18979-72-1), a key organic building block.<sup>[1]</sup> It details the compound's chemical and physical properties, molecular structure, a standard synthesis protocol, and its applications as a chemical intermediate, particularly in the context of research and drug development. Safety and handling information is also provided. All quantitative data is presented in structured tables for clarity and ease of comparison.

### Chemical Identification and Properties

**3-Butoxyphenol**, also known as resorcinol monobutyl ether, is an aromatic organic compound.<sup>[2]</sup> Its properties make it a versatile intermediate in organic synthesis.

### Chemical Identifiers

Identifier	Value
CAS Number	18979-72-1[2][3]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub> [2][4]
Molecular Weight	166.22 g/mol [2][5]
IUPAC Name	3-butoxyphenol[2]
Synonyms	m-Butoxyphenol, Resorcinol monobutyl ether[2]
InChI	InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3[4]
InChIKey	VGIJZDWQVCXVNL-UHFFFAOYSA-N
SMILES	CCCCOC1=CC=CC(=C1)O[5][6]

## Physicochemical Properties

Property	Value
Physical State	Colorless to light orange/yellow clear liquid or solid[7][8]
Melting Point	65-66 °C (solid form)[7]
Boiling Point	269 °C[7]
Density	1.05 g/cm <sup>3</sup> [8]
Refractive Index	1.5230 - 1.5260[7]
Water Solubility	1.37 g/L (at 30 °C)[7]
pKa	9.61 ± 0.10 (Predicted)[7]

## Molecular Structure

**3-Butoxyphenol** consists of a benzene ring substituted with a hydroxyl group (-OH) and a butoxy group (-O(CH<sub>2</sub>)<sub>3</sub>CH<sub>3</sub>) at positions 1 and 3 (meta), respectively.

Caption: 2D Molecular Structure of **3-Butoxyphenol**.

## Synthesis of 3-Butoxyphenol

The most common and direct method for synthesizing aryl ethers like **3-butoxyphenol** is the Williamson ether synthesis.<sup>[9][10]</sup> This SN<sub>2</sub> reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.<sup>[9]</sup> For **3-butoxyphenol**, this is typically achieved by reacting resorcinol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

## General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for similar aryl ether syntheses.<sup>[11][12]</sup>

### Materials and Reagents:

- Resorcinol (1,3-dihydroxybenzene)
- 1-Bromobutane
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone, anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

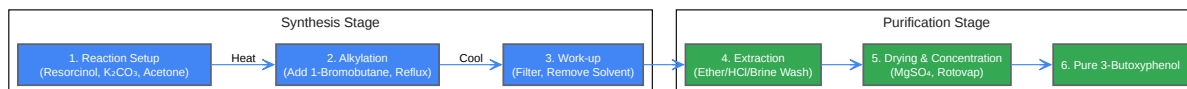
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the resorcinol mono-phenoxide.[\[11\]](#)
- **Alkyl Halide Addition:** Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.[\[11\]](#)
- **Reaction:** Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may take several hours (typically 12-18 hours) to reach completion.[\[11\]](#)
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.[\[11\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **3-butoxyphenol**.
- **Purification:** The crude product can be further purified by column chromatography on silica gel if necessary.

## Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of **3-butoxyphenol**.



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Caption: Workflow for the Synthesis and Purification of **3-Butoxyphenol**.

## Applications in Research and Drug Development

**3-Butoxyphenol** serves as a valuable chemical intermediate in various fields.

- **Organic Synthesis:** As a substituted phenol, it is a versatile building block.<sup>[13]</sup> The hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution, allowing for the construction of more complex molecules.
- **Materials Science:** One documented application is in the synthesis of advanced polymers. For instance, it has been used in the creation of benzoxazine composites, which are being investigated for applications such as space radiation shielding.<sup>[6]</sup>
- **Drug Development:** Phenolic and ether moieties are common in pharmacologically active compounds. While specific drugs directly using **3-butoxyphenol** as a starting material are not broadly documented in introductory literature, its structure makes it a relevant intermediate for creating analogues of bioactive molecules.<sup>[13][14]</sup> It can be used to introduce a moderately lipophilic butoxy-phenol group into a target molecule, potentially influencing its solubility, membrane permeability, and metabolic stability.

## Safety and Handling

**3-Butoxyphenol** requires careful handling in a laboratory setting.

- **Hazard Classification:** It is classified as causing skin irritation (H315) and serious eye irritation (H319).<sup>[2]</sup>
- **GHS Pictogram:** Warning<sup>[2]</sup>

- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.
  - P280: Wear protective gloves/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Storage: The compound is noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.[1]

## Spectral Data Interpretation

- Infrared (IR) Spectroscopy: The IR spectrum of **3-butoxyphenol** is expected to show a characteristic broad absorption for the O-H stretch of the phenolic group around 3300-3600  $\text{cm}^{-1}$ . [15] A strong C-O stretching absorption for the ether linkage will appear around 1200-1250  $\text{cm}^{-1}$  (aryl-alkyl ether) and another for the alcohol C-O bond around 1000-1100  $\text{cm}^{-1}$ . Aromatic C-H and C=C stretching bands will also be present. [16]
- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons (typically 6.5-7.5 ppm), a singlet for the phenolic -OH proton (which can be exchangeable with  $\text{D}_2\text{O}$ ), and signals for the butyl chain protons, including a triplet for the - $\text{OCH}_2$ - group around 3.9-4.1 ppm. [17]
- Mass Spectrometry: The mass spectrum shows the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 166$ . [3] Common fragmentation patterns for phenols and ethers would be expected, including cleavage of the butyl group.

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